molecular formula C23H24N2O3 B286603 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide

Cat. No.: B286603
M. Wt: 376.4 g/mol
InChI Key: LIHHIXKPXVLJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TIPP, and it belongs to the family of opioid peptides. TIPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

TIPP acts as an agonist for the mu-opioid receptor, which is responsible for pain management and addiction. TIPP has a high affinity for the mu-opioid receptor, which results in the activation of the receptor and subsequent pain relief. TIPP also has a lower risk of addiction and tolerance development compared to traditional opioids, which makes it a promising candidate for pain management.
Biochemical and Physiological Effects:
TIPP has been shown to have a high affinity for the mu-opioid receptor, which results in the activation of the receptor and subsequent pain relief. TIPP has also been shown to have a lower risk of addiction and tolerance development compared to traditional opioids. Additionally, TIPP has been studied for its potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

TIPP has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, which makes it a promising candidate for pain management. TIPP also has a lower risk of addiction and tolerance development compared to traditional opioids, which makes it a safer option for long-term use. However, TIPP has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for TIPP research, including the development of new synthesis methods, the study of its potential anti-cancer properties, and the investigation of its potential for treating other diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of TIPP and its potential side effects. Overall, TIPP has the potential to be a valuable tool in pain management and other fields, and further research is needed to fully realize its potential.
In conclusion, TIPP is a promising compound that has gained attention in scientific research due to its potential applications in various fields. TIPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. TIPP has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, which makes it a promising candidate for pain management. However, TIPP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects. There are several future directions for TIPP research, including the development of new synthesis methods and the investigation of its potential for treating other diseases and conditions.

Synthesis Methods

TIPP can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a resin-bound peptide chain, while solution-phase peptide synthesis involves the use of a solution-phase peptide chain. TIPP can also be synthesized using chemical modification of natural peptides or by using combinatorial chemistry techniques.

Scientific Research Applications

TIPP has been studied extensively for its potential applications in various fields, including pain management, drug addiction, and cancer treatment. TIPP has been shown to have a high affinity for the mu-opioid receptor, which plays a crucial role in pain management. TIPP has also been shown to have a lower risk of addiction and tolerance development compared to traditional opioids. Additionally, TIPP has been studied for its potential anti-cancer properties.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide

InChI

InChI=1S/C23H24N2O3/c1-15(17-11-10-16-6-2-3-7-18(16)14-17)24-21(26)12-13-25-22(27)19-8-4-5-9-20(19)23(25)28/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H,24,26)

InChI Key

LIHHIXKPXVLJLE-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.